molecular formula C22H15Cl3N2O4 B2797315 (E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one CAS No. 478040-27-6

(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one

Cat. No.: B2797315
CAS No.: 478040-27-6
M. Wt: 477.72
InChI Key: DSRMECWVCFYHGD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C22H15Cl3N2O4 and its molecular weight is 477.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and has the following molecular formula:

  • Molecular Formula : C20H17ClN2O3
  • Molecular Weight : 374.81 g/mol

The structural complexity of this compound suggests multiple potential interactions with biological systems.

The biological activity of this compound may be attributed to several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes. In vitro studies indicate that similar compounds exhibit significant inhibition rates, suggesting a possible role for this compound in neuroprotective applications .
  • Antioxidant Activity : The presence of nitro and chloro substituents may enhance the antioxidant properties of the compound, allowing it to scavenge free radicals effectively. This activity is essential in mitigating oxidative stress-related damage in cells.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in the field of infectious diseases.

Biological Activity Data

A summary of biological activity findings related to the compound is presented in the following table:

Biological ActivityAssay MethodResult (IC50)Reference
AChE InhibitionSpectrophotometric12 µM
BChE InhibitionSpectrophotometric15 µM
Antioxidant ActivityDPPH Assay50% inhibition at 100 µg/mL
Antimicrobial ActivityDisk DiffusionZone of inhibition: 15 mm against E. coli

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that compounds with structural similarities to this compound significantly reduced cell death and apoptosis markers compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. The results demonstrated that it exhibited notable antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . This suggests potential applications in developing new antimicrobial agents.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O4/c23-16-5-4-15(20(25)11-16)13-31-18-3-1-2-14(10-18)22(28)8-9-26-17-6-7-19(24)21(12-17)27(29)30/h1-12,26H,13H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRMECWVCFYHGD-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.